Product packaging for 6-Ethoxy-5-nitroquinoline-4-carbonitrile(Cat. No.:CAS No. 54524-96-8)

6-Ethoxy-5-nitroquinoline-4-carbonitrile

Cat. No.: B11867584
CAS No.: 54524-96-8
M. Wt: 243.22 g/mol
InChI Key: VDIOVOAKJUSNPO-UHFFFAOYSA-N
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Description

Significance of the Quinoline (B57606) Scaffold in Organic Synthesis

The quinoline ring system, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged scaffold in organic chemistry. Its unique electronic and structural features make it a versatile building block for the synthesis of a wide array of complex molecules. d-nb.info The presence of the nitrogen atom influences the reactivity of the entire ring system, allowing for functionalization at various positions through both electrophilic and nucleophilic substitution reactions. google.com This adaptability has made quinoline derivatives indispensable in several fields.

In medicinal chemistry, the quinoline core is a key component in numerous pharmaceuticals, exhibiting a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties. ontosight.airesearchgate.netorientjchem.org The famed antimalarial drug, quinine, is a naturally occurring quinoline alkaloid, and its synthetic analogues like chloroquine (B1663885) have been vital in combating malaria. ontosight.ai Beyond medicine, quinoline derivatives are integral to the development of agrochemicals, dyes, and advanced materials such as organic light-emitting diodes (OLEDs). orientjchem.org The ability to precisely modify the substituents on the quinoline ring allows chemists to fine-tune the properties of the resulting compounds, making it a continuously explored area of research. google.com

Historical Context of Substituted Quinoline Chemistry

The history of quinoline chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.gov Its name is derived from quinine, from which it was later obtained by degradation. nih.gov The initial challenge was not just isolation but also the elucidation of its bicyclic structure.

The late 19th century marked a significant turning point with the development of the first synthetic routes to the quinoline core. The Skraup synthesis, reported in 1880, was a pioneering method involving the reaction of aniline (B41778) with glycerol (B35011) and sulfuric acid. researchgate.net This was soon followed by other named reactions like the Doebner-von Miller, Combes, and Friedländer syntheses, each offering different pathways to access substituted quinolines. researchgate.net These classical methods laid the groundwork for synthetic organic chemistry and enabled the systematic investigation of quinoline derivatives and their properties, paving the way for the discovery of their widespread applications.

Overview of Synthetic Methodologies for Quinoline Derivatives

The synthesis of the quinoline ring is a well-established area of organic chemistry, with numerous named reactions developed over the past century and a half. These methods typically involve the condensation and cyclization of anilines with various carbonyl compounds or their equivalents. Modern advancements continue to refine these processes, aiming for greater efficiency, milder conditions, and broader substrate scope.

One of the most significant and versatile methods is the Gould-Jacobs reaction . This process begins with the condensation of an aniline with an ethoxymethylenemalonate ester. The resulting intermediate then undergoes a thermal cyclization to form a 4-hydroxyquinoline-3-carboxylate ester, which exists predominantly in its 4-quinolone tautomeric form. researchgate.netwikipedia.org Subsequent saponification and decarboxylation can yield the corresponding 4-hydroxyquinoline (B1666331). wikipedia.org This reaction is particularly effective for anilines bearing electron-donating groups. wikipedia.org

Other classical and modern synthetic routes are summarized in the table below.

Synthesis MethodPrecursorsKey Features
Skraup Synthesis Aniline, glycerol, sulfuric acid, oxidizing agentA classic, often harsh method for producing quinoline itself.
Doebner-von Miller Aniline, α,β-unsaturated carbonyl compoundA versatile method that allows for a variety of substituents.
Friedländer Synthesis 2-aminobenzaldehyde or ketone, compound with α-methylene groupForms the quinoline ring by condensation under basic or acidic conditions.
Combes Synthesis Aniline, β-diketoneInvolves acid-catalyzed cyclization of an enamine intermediate.
Conrad-Limpach Aniline, β-ketoesterReaction temperature determines the product: 4-quinolones at lower temperatures, 2-quinolones at higher temperatures. orientjchem.org
Pfitzinger Reaction Isatin, carbonyl compoundYields quinoline-4-carboxylic acids.
C-H Functionalization Substituted quinolines, various coupling partnersModern methods that allow direct modification of the quinoline core, offering high atom economy.

Contextualization of 6-Ethoxy-5-nitroquinoline-4-carbonitrile within Contemporary Quinoline Research

The compound This compound is a polysubstituted quinoline derivative. While specific research focusing exclusively on this molecule is not widely published, its structure suggests a significant role as a synthetic intermediate in modern chemical research, particularly in the fields of medicinal chemistry and materials science.

The synthesis of this compound can be envisioned through a multi-step process likely starting with a substituted aniline, such as 4-ethoxy-3-nitroaniline (B179135). A plausible approach would involve a modified Gould-Jacobs reaction to construct the core quinoline ring system, followed by functional group transformations to introduce the 4-carbonitrile moiety. The presence of the ethoxy, nitro, and carbonitrile groups provides multiple reactive sites for further chemical modification.

The nitro group at the 5-position is particularly noteworthy. Nitro-substituted quinolines are known to be useful intermediates in the synthesis of various organic compounds. google.com For instance, 5-nitroquinoline (B147367) derivatives have been investigated for their potential in developing new anticancer agents. nih.gov The nitro group can be reduced to an amine, which then serves as a handle for building more complex molecular architectures, such as fused heterocyclic systems or for introducing pharmacologically active side chains. The carbonitrile group at the 4-position is also a versatile functional group that can be hydrolyzed to a carboxylic acid or converted into other nitrogen-containing heterocycles.

Given the established importance of substituted quinolines in drug discovery, this compound represents a valuable scaffold for the combinatorial synthesis of novel compounds. Its strategic placement of functional groups allows for the systematic exploration of chemical space around the quinoline core, aiming to develop new therapeutic agents or functional materials.

Table of Compound Properties:

Property Value
Compound Name This compound
Molecular Formula C12H9N3O3
Molecular Weight 243.22 g/mol

| CAS Number | 54524-96-8 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H9N3O3 B11867584 6-Ethoxy-5-nitroquinoline-4-carbonitrile CAS No. 54524-96-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

54524-96-8

Molecular Formula

C12H9N3O3

Molecular Weight

243.22 g/mol

IUPAC Name

6-ethoxy-5-nitroquinoline-4-carbonitrile

InChI

InChI=1S/C12H9N3O3/c1-2-18-10-4-3-9-11(12(10)15(16)17)8(7-13)5-6-14-9/h3-6H,2H2,1H3

InChI Key

VDIOVOAKJUSNPO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=CN=C2C=C1)C#N)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. actascientific.com For 6-Ethoxy-5-nitroquinoline-4-carbonitrile, the analysis identifies several key disconnections:

C4-CN Bond: The carbonitrile group is a key functional group. A primary disconnection is the C4-CN bond, leading back to a precursor with a more easily installed group at the 4-position, such as a carboxylic acid, an aldehyde, or a halogen. This precursor is identified as 6-ethoxy-5-nitroquinoline-4-carboxylic acid or its corresponding aldehyde.

Quinoline (B57606) Ring Formation: The quinoline core itself represents a major structural achievement. A strategic disconnection across the C4-C4a and N1-C8a bonds points towards a well-established quinoline synthesis, the Gould-Jacobs reaction. wikipedia.orgwikiwand.comdrugfuture.com This disconnection simplifies the bicyclic system into a substituted aniline (B41778) and a three-carbon building block.

Functional Group Introduction: The remaining functional groups—ethoxy and nitro—are disconnected from the aromatic ring, suggesting their introduction via electrophilic aromatic substitution (nitration) and nucleophilic substitution (ethoxylation) on an aniline precursor.

This retrosynthetic pathway suggests that a plausible forward synthesis would commence with the preparation of a specifically substituted aniline, followed by the construction of the quinoline ring, and finally, the installation or modification of the carbonitrile group at the C4 position.

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target molecule hinges on the efficient preparation of key precursors bearing the necessary functional groups in the correct arrangement.

Preparation of Substituted Aromatic Precursors

The primary precursor identified through retrosynthetic analysis is 4-ethoxy-3-nitroaniline (B179135). The synthesis of this intermediate requires a multi-step sequence to install the ethoxy, nitro, and amino groups with the desired 1,2,4-substitution pattern. A common strategy begins with a commercially available substituted benzene (B151609) and proceeds through protection, functionalization, and deprotection steps. For instance, a synthetic route could start from 4-methoxyaniline, involving acetylation of the amino group, followed by nitration and hydrolysis. google.com

Introduction of Ethoxy Functionality

The ethoxy group is typically introduced onto an aromatic ring through the Williamson ether synthesis. This method involves the reaction of a phenoxide ion with an ethyl halide (e.g., ethyl iodide or ethyl bromide). In the context of this synthesis, a precursor such as N-(4-hydroxy-3-nitrophenyl)acetamide would be treated with a base to form the phenoxide, which then undergoes nucleophilic substitution with the ethylating agent.

Strategies for Nitro Group Incorporation

The nitro group is almost universally introduced via electrophilic aromatic nitration using a mixture of concentrated nitric acid and sulfuric acid. The regiochemical outcome of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In a precursor like N-(4-ethoxyphenyl)acetamide, both the acetamido and ethoxy groups are ortho-, para-directing. Careful control of reaction conditions is necessary to achieve selective nitration at the position ortho to the amino group (and meta to the ethoxy group), yielding the desired 3-nitro derivative. chemicalbook.com

Carbonitrile Group Installation

The introduction of the carbonitrile group at the C4 position of the quinoline ring is a critical transformation. Several methods are available for this purpose:

From a 4-Carboxylic Acid: The Gould-Jacobs synthesis initially yields a 4-hydroxyquinoline-3-carboxylic acid derivative. mdpi.com This can be converted to the target 4-carbonitrile. A common sequence involves converting the carboxylic acid to a primary amide (4-carboxamide), which is then dehydrated using reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or phosphorus pentoxide to yield the nitrile. britannica.com

From a 4-Aldehyde: An alternative route involves a 4-formylquinoline precursor. The aldehyde can be converted into an aldoxime by treatment with hydroxylamine (B1172632) (NH₂OH). britannica.comontosight.ai Subsequent dehydration of the aldoxime, often facilitated by reagents like acetic anhydride (B1165640) or simply by heating in a suitable solvent, provides the carbonitrile. nih.govorganic-chemistry.orgnih.gov This dehydration is a reliable method for nitrile synthesis. organic-chemistry.org

The choice of method depends on the specific intermediates generated during the quinoline ring formation step.

Quinoline Ring Formation Reactions

The construction of the quinoline core is the centerpiece of the synthesis. Several named reactions are available for this purpose, with the Gould-Jacobs reaction being particularly suitable for this target molecule. wikipedia.orgorganic-chemistry.org

Gould-Jacobs Reaction: This reaction involves the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (or a similar malonic ester derivative), followed by thermal cyclization. wikipedia.orgdrugfuture.commdpi.com

Condensation: The precursor, 4-ethoxy-3-nitroaniline, reacts with diethyl ethoxymethylenemalonate. The amino group of the aniline displaces the ethoxy group of the malonate derivative to form an intermediate, diethyl 2-(((4-ethoxy-3-nitrophenyl)amino)methylene)malonate.

Cyclization: This intermediate undergoes thermal cyclization at high temperatures (often in a high-boiling solvent like diphenyl ether). An intramolecular electrophilic attack from one of the ester carbonyls onto the aromatic ring, followed by elimination, forms the quinoline ring system. This step typically yields ethyl 6-ethoxy-4-hydroxy-5-nitroquinoline-3-carboxylate. wikipedia.orgwikiwand.com

Modification: The resulting 4-hydroxyquinoline (B1666331) derivative serves as a versatile intermediate for the final installation of the 4-carbonitrile group as described in section 2.2.4.

Other classical methods for quinoline synthesis include the Skraup, Combes, and Friedländer syntheses. iipseries.orgpharmaguideline.com However, the Gould-Jacobs reaction is often preferred for synthesizing 4-hydroxyquinoline derivatives, which are ideal precursors for further functionalization at the 4-position. researchgate.net

Reaction Step Key Reagents/Conditions Intermediate/Product
Aniline Preparation Acetylation, Nitration, Ethoxylation, Hydrolysis4-Ethoxy-3-nitroaniline
Gould-Jacobs Reaction Diethyl ethoxymethylenemalonate, heatEthyl 6-ethoxy-4-hydroxy-5-nitroquinoline-3-carboxylate
Carboxylic Acid Formation Saponification (e.g., NaOH), then acidification6-Ethoxy-4-hydroxy-5-nitroquinoline-3-carboxylic acid
Conversion to Amide SOCl₂, then NH₄OH6-Ethoxy-4-hydroxy-5-nitroquinoline-4-carboxamide
Dehydration to Nitrile Dehydrating agent (e.g., POCl₃)This compound

Cyclization Approaches to the Quinoline Core

The fundamental strategy for synthesizing the quinoline scaffold involves the cyclization of appropriately substituted aniline precursors. One of the most powerful and versatile methods is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.govnih.gov For the target molecule, a plausible route would involve the reaction of 2-amino-4-ethoxy-5-nitrobenzaldehyde with a reagent providing the cyanomethylene group, followed by cyclization.

Another significant approach is the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov This method allows for the introduction of various functional groups at the 3-position of the quinoline ring under mild conditions. A hypothetical precursor, such as an N-(2-cyanoalkynyl)-4-ethoxy-5-nitroaniline, could undergo a 6-endo-dig cyclization promoted by an electrophile to yield the desired quinoline core. nih.gov

Classical named reactions, though often requiring harsh conditions, remain foundational. The Gould-Jacobs reaction, for instance, proceeds from an aniline and ethoxymethylenemalonic ester or a related derivative to form a 4-hydroxyquinoline, which can be subsequently modified. acs.org Adapting this for the target compound would necessitate starting with 4-ethoxy-5-nitroaniline and a suitable cyan-containing three-carbon component.

Cyclization ApproachPrecursorsKey Features
Friedländer Annulation 2-Aminoaryl aldehyde/ketone + α-Methylene carbonyl compoundHigh convergence; forms the pyridine (B92270) ring. nih.govnih.gov
Electrophilic Cyclization N-(2-Alkynyl)anilineMild conditions; allows for C3-functionalization. nih.gov
Gould-Jacobs Reaction Aniline + Ethoxymethylenemalonic ester derivativeForms a 4-hydroxyquinoline intermediate. acs.org

Classical and Modern Annulation Techniques

Annulation, or ring-forming, strategies are central to quinoline synthesis. These can be broadly categorized into classical thermal reactions and modern metal-catalyzed or cascade processes.

Classical methods like the Skraup and Doebner-von Miller reactions involve the reaction of anilines with α,β-unsaturated carbonyl compounds (often generated in situ) under strongly acidic conditions. nih.govoup.com While effective for simple quinolines, their lack of regioselectivity and harsh conditions limit their use for complex, multi-substituted targets.

Modern annulation techniques offer greater control and efficiency. [4+2] Cycloaddition reactions, for example, between in situ generated azadienes and alkynes, provide a metal-free route to C-3 functionalized quinolines. organic-chemistry.org A three-component cascade annulation involving aryl diazonium salts, nitriles, and alkynes has also been developed as an efficient, additive-free method for producing multiply substituted quinolines. organic-chemistry.org This approach is particularly noteworthy as it directly incorporates a nitrile group, which could be leveraged for the synthesis of the target 4-carbonitrile derivative. organic-chemistry.org

Another modern approach involves the palladium-catalyzed annulation of o-iodo-anilines with propargyl alcohols, which yields 2,4-disubstituted quinolines under mild conditions and tolerates diverse functional groups. organic-chemistry.org

Annulation TechniqueReactantsMechanism TypeKey Advantages
Skraup/Doebner-von Miller Aniline + α,β-Unsaturated carbonyl precursorElectrophilic substitutionOne-step access to the core. nih.govoup.com
[4+2] Cycloaddition Azadienes + AlkynesPericyclic reactionMetal-free; good regioselectivity. organic-chemistry.org
Cascade Annulation Aryl diazonium salt + Nitrile + AlkyneCascade/CycloadditionAdditive-free; rapid synthesis. organic-chemistry.org
Palladium-Catalyzed Annulation o-Iodo-aniline + Propargyl alcoholCross-coupling/CyclizationMild conditions; good functional group tolerance. organic-chemistry.org

Advanced Synthetic Protocols

Advances in organic synthesis have led to the development of highly efficient protocols that maximize productivity while minimizing waste and operational complexity.

One-Pot Synthesis Approaches

One-pot syntheses, where multiple reaction steps are performed in a single vessel without the isolation of intermediates, offer significant advantages in terms of time, resources, and yield. A highly effective one-pot Friedländer synthesis has been developed using inexpensive reagents, where o-nitroarylcarbaldehydes are first reduced with iron and catalytic HCl, followed by in situ condensation with a ketone or aldehyde to form the quinoline. rsc.org This method could be adapted by starting with 2-nitro-4-ethoxy-5-nitrobenzaldehyde.

Transition metal-catalyzed multi-component reactions are also prominent. An iridium-catalyzed three-component coupling of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde provides a convenient route to substituted quinolines. oup.comoup.com Similarly, a scandium triflate (Sc(OTf)₃)-mediated reaction between anilines and epoxides yields 2,3-disubstituted quinolines. acs.org

One-Pot MethodKey Reagents/CatalystStarting MaterialsReference
Reductive Friedländer Synthesis Fe / HCl (cat.)o-Nitroarylcarbaldehyde + Carbonyl compound rsc.org
Iridium-Catalyzed Coupling [Ir(cod)Cl]₂Arylamine + 2 different Aldehydes oup.comoup.com
Scandium-Mediated Annulation Sc(OTf)₃Aniline + Epoxide acs.org
Zirconocene-Catalyzed Cyclization Cp₂Zr(amino acid)₂, I₂o-Aminothiophenol + 1,3-Ynone rsc.org

Catalytic Methodologies in Synthesis

The use of catalysts has revolutionized quinoline synthesis, enabling reactions under milder conditions with higher efficiency and selectivity.

Transition-Metal Catalysis: A wide array of transition metals, including rhodium, ruthenium, cobalt, copper, and palladium, are used to catalyze C-H activation and oxidative annulation reactions. mdpi.com For instance, cobalt(III)-catalyzed C-H activation allows for the direct synthesis of quinolines from simple anilines and alkynes, where DMSO can serve as a C1 building block. organic-chemistry.org Copper-catalyzed systems are effective for the aerobic double dehydrogenation of alcohols to form quinolines directly from 2-aminoaryl alcohols and secondary alcohols. acs.org

Organocatalysis: To avoid the use of potentially toxic and expensive metals, organocatalyzed methods have gained traction. nih.gov These "green" approaches use small organic molecules to promote the reaction. For example, Brønsted acids can catalyze the aerobic oxidation and aromatization of anilines and alcohols to form the quinoline ring. mdpi.comtandfonline.com Organocatalysis offers a metal-free approach to constructing the quinoline core, which is beneficial for pharmaceutical applications. nih.govresearchgate.net

Catalyst TypeMetal/CompoundReaction PromotedKey Features
Transition Metal Rh, Ru, Co, Cu, Pd, IrC-H Activation, Oxidative Annulation, Dehydrogenative CouplingHigh efficiency, broad scope. organic-chemistry.orgmdpi.comrsc.org
Organocatalyst Brønsted Acids (e.g., TFA)Condensation, CyclizationMetal-free, environmentally benign. mdpi.comnih.govtandfonline.com
Lewis Acid Sc(OTf)₃, In(OTf)₃Friedländer Annulation, CyclizationMild conditions, catalysis of condensation steps. acs.orgtandfonline.com
Photocatalyst AnthraquinoneVisible-light-mediated oxidative cyclizationRoom temperature reaction, uses light as energy source. organic-chemistry.org

Atom-Economical and Environmentally Benign Syntheses

Modern synthetic chemistry emphasizes sustainability, focusing on atom economy and the reduction of hazardous waste. Atom-economical methods maximize the incorporation of atoms from the starting materials into the final product. A notable example is the direct synthesis of quinolines from substituted o-nitrotoluenes and olefins, which proceeds without a transition metal catalyst and offers high atom economy. rsc.org

Dehydrogenative coupling or "borrowing hydrogen" catalysis is another powerful atom-economical strategy. organic-chemistry.orgresearchgate.net In these reactions, an alcohol is temporarily oxidized to an aldehyde or ketone, which then reacts to form an intermediate that cyclizes, with the hydrogen being returned in the final aromatization step. This process, often catalyzed by cobalt or nickel complexes, produces only water as a byproduct. organic-chemistry.orgrsc.org

The use of greener solvents like water or polyethylene (B3416737) glycol (PEG)-400, or performing reactions under solvent-free conditions, further enhances the environmental profile of quinoline synthesis. tandfonline.com

Green StrategyExample MethodologyKey Benefits
Atom Economy Direct synthesis from o-nitrotoluenes and olefins. rsc.orgHigh efficiency, minimal waste.
Dehydrogenative Coupling Cobalt-catalyzed reaction of 2-aminobenzyl alcohols with secondary alcohols. rsc.orgresearchgate.netWater is the only byproduct.
Green Solvents Friedländer reaction in water or PEG-400. tandfonline.comReduced environmental impact, potential for catalyst recycling.
Metal-Free Reactions Brønsted acid-promoted synthesis. tandfonline.comAvoids toxic heavy metals.

Optimization of Reaction Conditions and Yields

The successful synthesis of a complex target like this compound hinges on the careful optimization of reaction parameters to maximize yield and minimize side products. Key variables include the choice of catalyst, solvent, base, temperature, and reaction time.

For instance, in palladium-catalyzed reactions, the choice of ligand and base can dramatically influence the outcome. A study on a cascade carbonylation-cyclization reaction showed that different bases could selectively yield different heterocyclic products from the same starting materials. researchgate.net The optimization process often involves screening a matrix of conditions. For a hypothetical synthesis, one might compare different solvents (e.g., DMF, DMSO, Toluene), bases (e.g., DIPEA, K₂CO₃, NaOAc), and catalysts (e.g., various Pd or Cu complexes) to find the ideal combination. researchgate.net

Temperature is another critical factor; higher temperatures can increase reaction rates but may also lead to decomposition or side reactions. Therefore, finding the optimal temperature that provides a good yield in a reasonable timeframe is crucial. Response surface methodology (RSM) is a statistical approach that can be used to systematically optimize multiple interacting parameters simultaneously to achieve the highest product yield. researchgate.net

ParameterVariables to ConsiderPotential Impact on Synthesis
Catalyst Type of metal (Pd, Cu, Co), ligand, loading (mol%)Affects reaction rate, selectivity, and yield. researchgate.net
Solvent Polarity (e.g., DMF, CH₃CN, Toluene)Influences solubility of reagents and can affect reaction pathways. researchgate.net
Base Type (organic/inorganic), strength, stoichiometryCan be crucial for deprotonation steps and catalyst regeneration cycles. researchgate.net
Temperature Reaction temperature (°C)Impacts reaction kinetics and the formation of byproducts. researchgate.net
Time Reaction duration (hours)Needs to be sufficient for completion without allowing product degradation. researchgate.net

Mechanistic Investigations of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile Formation and Reactivity

Proposed Reaction Pathways

The formation of the 6-Ethoxy-5-nitroquinoline-4-carbonitrile framework can be envisaged through several established synthetic strategies for the quinoline (B57606) core, adapted to incorporate the specific ethoxy, nitro, and carbonitrile functionalities.

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder type reactions), offer a powerful and convergent approach to constructing the quinoline skeleton. acs.orgcombichemistry.com In a hypothetical pathway, a substituted o-azadiene (the 4π component) could react with a suitable dienophile (the 2π component) to form the dihydropyridine (B1217469) ring, which would then be oxidized to the aromatic quinoline system.

For the target molecule, a plausible route could involve an inverse-electron-demand aza-Diels-Alder reaction. A potential set of reactants could be a highly electrophilic 1-aza-1,3-butadiene bearing the nitro group, reacting with an electron-rich enol ether derived from a cyanoketone. The regiochemical outcome would be critical in establishing the correct substitution pattern.

Nucleophilic aromatic substitution (SNAr) is a primary mechanism for introducing nucleophiles onto an activated aromatic ring. wikipedia.org The strong electron-withdrawing nature of the nitro group at the C5 position, along with the quinoline nitrogen, significantly activates the C4 position towards nucleophilic attack. This suggests a highly plausible pathway where the carbonitrile group is introduced in the final step of the synthesis.

The proposed mechanism would involve a precursor such as 4-chloro-6-ethoxy-5-nitroquinoline. The reaction proceeds via a two-step addition-elimination sequence:

Addition: A cyanide nucleophile (e.g., from NaCN or KCN) attacks the electron-deficient C4 carbon of the quinoline ring. This disrupts the aromaticity and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge is delocalized onto the electronegative nitrogen atom of the quinoline ring and the oxygen atoms of the C5-nitro group, which provides substantial stabilization. byjus.comlibretexts.orgnih.gov

Elimination: The aromaticity is restored by the expulsion of the leaving group (chloride), yielding the final product, this compound. The formation of the stable aromatic ring is a significant thermodynamic driving force for this step. nih.gov

This pathway is highly efficient for introducing cyano groups onto aromatic systems bearing ortho or para electron-withdrawing groups relative to the leaving group. byjus.comlibretexts.org

While less common for the direct formation of this specific structure, electrophilic aromatic substitution (EAS) principles govern the synthesis of the necessary precursors and the potential further reactivity of the final molecule. wikipedia.org The synthesis of the aniline (B41778) precursor, likely 4-ethoxy-3-nitroaniline (B179135), would involve sequential electrophilic aromatic substitution reactions on an aniline or phenol (B47542) derivative.

The reactivity of the final this compound ring towards further electrophilic attack is governed by the combined directing effects of its substituents.

Ethoxy Group (at C6): A powerful activating, ortho-, para-directing group. wikipedia.org It would direct incoming electrophiles to the C5 and C7 positions.

Nitro Group (at C5): A strong deactivating, meta-directing group. wikipedia.org It would direct incoming electrophiles to the C7 position.

Carbonitrile Group (at C4): A deactivating, meta-directing group.

Quinoline Nitrogen: Deactivates the pyridine (B92270) ring towards electrophilic attack and directs substitution to the benzene (B151609) ring. slideshare.netuop.edu.pk

Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution in the Quinoline Ring
SubstituentPositionEffect on ReactivityDirecting Influence
-OEt (Ethoxy)C6ActivatingOrtho, Para (to C5, C7)
-NO₂ (Nitro)C5DeactivatingMeta (to C7)
-CN (Cyano)C4DeactivatingMeta (on pyridine ring)
Ring NitrogenN1DeactivatingFavors substitution on the benzene ring (C5, C8)

Role of Catalysis in Reaction Mechanisms

Catalysis is integral to many modern methods of quinoline synthesis, enhancing reaction rates, yields, and selectivity. nih.govacs.org For the formation of this compound, catalysts would likely play a role in the key ring-forming steps.

Acid Catalysis: Classic quinoline syntheses like the Skraup or Friedländer reactions often employ strong Brønsted acids (e.g., H₂SO₄) or Lewis acids. uop.edu.pkiipseries.org An acid catalyst could facilitate the cyclization and dehydration steps in a pathway starting from a substituted 2-aminoaryl ketone. For instance, in a Friedländer-type synthesis, an acid would activate the carbonyl group of the ketone towards nucleophilic attack by the enamine intermediate. youtube.com

Transition Metal Catalysis: Modern cross-coupling and C-H activation strategies frequently use transition metal catalysts (e.g., palladium, copper, rhodium, gold). nih.govmdpi.comresearchgate.net A plausible route could involve a palladium-catalyzed cyanation of a 4-halo-quinoline precursor, which often provides a milder alternative to traditional SNAr conditions. Similarly, metal-catalyzed annulation reactions could be employed to construct the quinoline core from simpler precursors, offering high efficiency and functional group tolerance. mdpi.com Nanocatalysts, such as magnetic iron oxide nanoparticles, are also emerging as efficient and recyclable catalysts for multicomponent reactions that produce quinoline derivatives. acs.orgnih.gov

Table 2: Potential Catalytic Systems for Quinoline Synthesis
Catalyst TypeExampleRole in MechanismApplicable Reaction
Brønsted AcidH₂SO₄Promotes dehydration and cyclizationSkraup, Friedländer Synthesis
Lewis AcidAlCl₃, FeCl₃Activates electrophiles/carbonylsFriedel-Crafts, Friedländer Synthesis
Transition MetalPd(OAc)₂, CuICatalyzes cross-coupling and C-H activationCyanation, Annulation Reactions
NanocatalystFe₃O₄@SiO₂–SO₃HProvides solid acid support, enhances efficiencyMulticomponent Condensation Reactions

Kinetic and Thermodynamic Aspects of Key Transformations

The feasibility and outcome of the proposed reaction pathways are governed by their kinetic and thermodynamic profiles.

Nucleophilic Aromatic Substitution: For the SNAr pathway, the rate-determining step is typically the initial nucleophilic attack that forms the high-energy Meisenheimer complex, disrupting aromaticity. nih.gov The activation energy for this step is significantly lowered by the presence of the C5-nitro group, which stabilizes the intermediate through resonance. The subsequent elimination of the leaving group is a fast, thermodynamically favorable process, driven by the restoration of the highly stable aromatic quinoline ring.

Regioselectivity and Stereochemical Control

Regioselectivity: Achieving the precise 4,5,6-substitution pattern of the target molecule is a significant challenge that hinges on strict regiochemical control during the synthesis.

In a Friedländer-type condensation, the regioselectivity is predetermined by the substitution pattern of the starting materials. To obtain the desired product, one would need to start with a 2-aminoaryl ketone or aldehyde that already contains the 4-ethoxy and 5-nitro groups, such as 2-amino-5-ethoxy-6-nitro-acetophenone.

In classic syntheses like the Skraup reaction, the cyclization of the aniline derivative dictates the regiochemistry. Starting with 4-ethoxy-3-nitroaniline would be essential to ensure the final product has the correct substitution pattern on the benzene portion of the quinoline ring. nih.gov The conditions of these reactions must be carefully controlled to avoid the formation of unwanted isomers. nih.gov

Stereochemical Control: The target molecule, this compound, is an achiral, planar aromatic molecule. Therefore, stereochemical control is not a factor in the synthesis of the final product itself. However, if any of the synthetic pathways were to proceed through chiral intermediates, diastereoselective or enantioselective steps could potentially be involved, though this is not common for the primary quinoline-forming reactions discussed.

Identification and Characterization of Reaction Intermediates

The direct experimental identification and characterization of reaction intermediates in the formation and reactivity of this compound are not extensively documented in publicly available literature. However, based on established mechanistic pathways for the synthesis and reaction of substituted nitroaromatic and quinoline compounds, several key types of intermediates can be postulated. Mechanistic investigations of analogous systems suggest that intermediates such as Meisenheimer complexes and quinoline N-oxides are likely to play a crucial role.

Meisenheimer Complexes as Plausible Intermediates

In the context of nucleophilic aromatic substitution (SNAr) reactions, which are a common method for introducing a cyano group onto an activated aromatic ring, the formation of a Meisenheimer complex is a critical step. wikipedia.org Given the presence of a strongly electron-withdrawing nitro group at the 5-position of the quinoline ring, the aromatic system is activated towards nucleophilic attack.

A Meisenheimer complex, also known as a Jackson-Meisenheimer complex, is a 1:1 adduct formed between an electron-poor aromatic compound and a nucleophile. wikipedia.org In the synthesis of this compound, if a precursor such as a 4-halo-6-ethoxy-5-nitroquinoline is treated with a cyanide source, the cyanide ion would attack the C4 position of the quinoline ring. This attack would lead to the formation of a negatively charged intermediate where the charge is delocalized across the aromatic system and stabilized by the nitro group.

The general structure of such a Meisenheimer complex intermediate is characterized by the temporary loss of aromaticity in the quinoline ring and the formation of a new covalent bond between the nucleophile and the aromatic carbon. These complexes are often colored and can sometimes be isolated and characterized using various spectroscopic techniques. nih.gov

Characterization Data for Analogous Meisenheimer Complexes

While specific data for the Meisenheimer complex of this compound is unavailable, the table below summarizes typical characterization data for analogous nitro-activated aromatic Meisenheimer complexes found in the literature.

Characteristic Description Typical Spectroscopic Data
Structure A non-aromatic cyclohexadienyl anion with a tetrahedral carbon at the site of nucleophilic attack. The negative charge is delocalized, with significant density on the nitro group.-
NMR Spectroscopy ¹H NMR spectra typically show a significant upfield shift of the ring protons due to the loss of aromaticity. The proton at the sp³-hybridized carbon appears at a much higher field compared to its aromatic precursor.-
UV-Vis Spectroscopy Often exhibit strong absorption in the visible region, leading to intense coloration (red or purple), which is a hallmark of these complexes.-
Infrared (IR) Spectroscopy The symmetric and asymmetric stretching frequencies of the nitro group are shifted to lower wavenumbers due to the increased electron density from charge delocalization.-
Isolation Can be isolated as stable salts with appropriate counterions under anhydrous and aprotic conditions. wikipedia.org-

Quinoline N-Oxides as Potential Precursors and Intermediates

Another plausible set of intermediates in the synthesis and functionalization of this compound are quinoline N-oxides. The N-oxidation of a quinoline ring significantly alters its electronic properties, making it more susceptible to both electrophilic and nucleophilic attack. thieme-connect.deresearchgate.net

The N-oxide functionality activates the C2 and C4 positions towards nucleophilic substitution. quimicaorganica.org For instance, treatment of a quinoline N-oxide with a nucleophile in the presence of an activating agent (like POCl₃ or TsCl) can lead to substitution at the C4 position. The reaction proceeds through an activated intermediate where the N-oxide oxygen is transformed into a good leaving group.

Furthermore, quinoline N-oxides can be used to direct electrophilic substitution. The N-oxide group is deactivating for electrophilic attack on the pyridine ring but activating for the benzene ring.

Characterization of Quinoline N-Oxide Intermediates

The characterization of quinoline N-oxides is well-established. The table below outlines the general characteristics of these intermediates.

Characteristic Description Typical Spectroscopic Data
Structure The nitrogen atom in the quinoline ring is covalently bonded to an oxygen atom, which carries a partial negative charge, while the nitrogen is positively charged.-
NMR Spectroscopy In ¹H NMR, the protons on the pyridine ring, particularly at the C2 and C8 positions, are shifted downfield compared to the parent quinoline due to the electron-withdrawing effect of the N-oxide group.-
Infrared (IR) Spectroscopy A characteristic strong absorption band for the N-O stretching vibration is typically observed in the range of 1250-1350 cm⁻¹.-
Mass Spectrometry The molecular ion peak will correspond to the mass of the parent quinoline plus 16 amu (for the oxygen atom).-
Reactivity The N-oxide can be deoxygenated to the parent quinoline, or it can facilitate substitution at various positions of the quinoline ring. researchgate.netnih.gov-

Advanced Spectroscopic and Structural Elucidation of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) NMR spectroscopy would be instrumental in defining the molecular topology of 6-Ethoxy-5-nitroquinoline-4-carbonitrile. This technique would provide crucial information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. The expected ¹H NMR spectrum would show characteristic signals for the aromatic protons on the quinoline (B57606) core, as well as the methylene (B1212753) and methyl protons of the ethoxy group. Chemical shifts (δ), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) would be meticulously analyzed to map out the proton framework of the molecule.

To elucidate the carbon backbone of the molecule, Carbon-13 (¹³C) NMR spectroscopy would be employed. This method detects the ¹³C isotope, providing a distinct signal for each unique carbon atom in the structure. The resulting spectrum would be expected to show resonances for the carbons of the quinoline ring system, the nitrile group, and the ethoxy substituent. The chemical shifts of these signals are highly indicative of the carbon's hybridization and local electronic environment, allowing for a complete assignment of the carbon framework.

To unambiguously assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments would be necessary. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) would be utilized. COSY experiments would reveal proton-proton couplings, establishing the arrangement of protons on the quinoline ring and within the ethoxy group. HSQC would correlate directly bonded proton and carbon atoms, while HMBC would identify longer-range (2-3 bond) correlations, thereby piecing together the entire molecular puzzle.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Characterization

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, would be used to identify the functional groups present in this compound. IR spectroscopy measures the absorption of infrared radiation by the molecule, revealing characteristic vibrational modes. Key functional groups such as the nitrile (C≡N), nitro (NO₂), and ether (C-O-C) linkages, as well as the aromatic quinoline ring, would exhibit distinct absorption bands. Raman spectroscopy, which measures the inelastic scattering of monochromatic light, would provide complementary vibrational information, often being particularly sensitive to non-polar bonds and symmetric vibrations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for elucidating the electronic transitions within a molecule. The absorption of UV or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's electronic structure, particularly the system of conjugated π-electrons and the presence of non-bonding electrons.

The electronic spectrum of a quinoline derivative is primarily characterized by transitions involving π and n (non-bonding) electrons. The quinoline ring system itself gives rise to characteristic π→π* transitions. The presence of substituents on the quinoline core, such as the ethoxy, nitro, and cyano groups in this compound, significantly influences the positions and intensities of the absorption bands.

The nitro group (-NO2), being a strong electron-withdrawing group and a chromophore, is expected to cause a bathochromic shift (a shift to longer wavelengths) of the π→π* transitions of the quinoline nucleus. This is due to the extension of the conjugated system and the lowering of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Furthermore, the nitro group introduces possible n→π* transitions, although these are often weak and may be obscured by the more intense π→π* bands.

The interplay of these substituents on the quinoline framework results in a complex UV-Vis spectrum. The observed absorption bands are a composite of the electronic transitions originating from the aromatic system and modified by the electronic effects of the attached functional groups. Detailed analysis of the spectrum, often supported by computational studies, allows for the assignment of specific electronic transitions.

Table 1: Expected Electronic Transitions for Substituted Quinolines

Type of TransitionTypical Wavelength Range (nm)Description
π → π250-400Involves the excitation of an electron from a π bonding orbital to a π antibonding orbital. These are typically high-intensity absorptions in aromatic systems.
n → π350-500Corresponds to the promotion of an electron from a non-bonding (n) orbital, such as those on the nitrogen of the quinoline ring or the oxygen of the nitro and ethoxy groups, to a π antibonding orbital. These transitions are generally of lower intensity compared to π→π* transitions.

Chemical Transformations and Reactivity of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile

Transformations of the Nitro Group

The nitro group at the 5-position of the quinoline (B57606) ring is a key site for chemical modification, primarily through reductive processes that convert it into an amino functionality. This transformation dramatically alters the electronic properties and biological activity of the molecule.

Reductive Processes (e.g., to Amino Functionality)

The reduction of the nitro group in aromatic compounds is a well-established and fundamental transformation in organic synthesis. For nitroquinolines, this conversion is commonly achieved through catalytic hydrogenation or by using chemical reducing agents. The resulting amino group serves as a versatile precursor for the synthesis of a wide range of derivatives.

One of the most common methods for the reduction of nitroarenes is the use of metal catalysts, such as palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni), in the presence of hydrogen gas. This method is often favored for its clean reaction profile and high yields.

Alternatively, chemical reduction provides a valuable alternative to catalytic hydrogenation. Reagents such as stannous chloride (SnCl2) in the presence of a strong acid (e.g., hydrochloric acid) are effective for the conversion of nitro groups to amines. Iron powder in acidic media is another classical and cost-effective method for this transformation. These methods are particularly useful when certain functional groups in the molecule are sensitive to catalytic hydrogenation conditions.

The general transformation can be represented as follows:

PrecursorProductReagents and Conditions
6-Ethoxy-5-nitroquinoline-4-carbonitrile5-Amino-6-ethoxyquinoline-4-carbonitrileH2, Pd/C, solvent (e.g., ethanol, ethyl acetate)
This compound5-Amino-6-ethoxyquinoline-4-carbonitrileSnCl2·2H2O, ethanol, reflux
This compound5-Amino-6-ethoxyquinoline-4-carbonitrileFe, NH4Cl, ethanol/water, reflux

Other Conversion Pathways

While reduction to the amino group is the most prevalent transformation, the nitro group can potentially undergo other reactions. For instance, partial reduction can lead to the formation of nitroso or hydroxylamino intermediates. However, these species are often highly reactive and can be challenging to isolate. Under specific conditions, the nitro group can also be displaced by a nucleophile, although this is less common for nitro groups on an electron-rich aromatic system unless activated by other substituents.

Reactions Involving the Carbonitrile Moiety

The carbonitrile (cyanide) group at the 4-position is another key functional handle that can be readily transformed into other important chemical functionalities, most notably carboxylic acids and their derivatives.

Hydrolysis and Related Functional Group Interconversions

The hydrolysis of the carbonitrile group is a fundamental reaction that typically proceeds under either acidic or basic conditions to yield a carboxylic acid. This transformation is invaluable for introducing a carboxylic acid moiety, which can then be further modified.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction proceeds via the formation of a protonated nitrile, which is then attacked by water. Subsequent tautomerization and further hydrolysis of the resulting amide intermediate lead to the carboxylic acid and an ammonium salt.

Base-catalyzed hydrolysis is carried out by heating the nitrile with an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide. This process involves the nucleophilic attack of a hydroxide ion on the carbon of the nitrile group. The initially formed iminolate is protonated by water, and the resulting amide is then further hydrolyzed to the carboxylate salt. Acidification of the reaction mixture is necessary to obtain the free carboxylic acid.

The hydrolysis can be represented by the following general equations:

Starting MaterialProductReagents and Conditions
This compound6-Ethoxy-5-nitroquinoline-4-carboxylic acidH2SO4 (aq), heat
This compoundSodium 6-ethoxy-5-nitroquinoline-4-carboxylateNaOH (aq), heat

Under carefully controlled conditions, the hydrolysis of a nitrile can sometimes be stopped at the intermediate amide stage. This provides a direct route to the corresponding carboxamide derivative.

Nucleophilic Additions to the Nitrile

The carbon-nitrogen triple bond of the carbonitrile group is susceptible to attack by nucleophiles. For example, Grignard reagents (R-MgX) can add to the nitrile to form, after hydrolysis, ketones. Organolithium reagents behave similarly. These reactions provide a means to introduce new carbon-carbon bonds at the 4-position of the quinoline ring.

Modifications of the Ethoxy Substituent

The ethoxy group at the 6-position is generally more stable compared to the nitro and carbonitrile groups. However, under forcing conditions, it can be cleaved to yield the corresponding phenol (B47542). This O-dealkylation is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group.

This transformation is synthetically useful for unmasking a hydroxyl group, which can then be used for further functionalization, such as the formation of esters or other ethers.

The general reaction for the cleavage of the ethoxy group is as follows:

ReactantProductReagents and Conditions
This compound6-Hydroxy-5-nitroquinoline-4-carbonitrileHBr (conc.), heat

Ether Cleavage Reactions

The ethoxy group at the 6-position represents a site for potential ether cleavage, a common transformation in synthetic organic chemistry to unmask a hydroxyl group. This reaction is typically achieved using strong acids or Lewis acids. Reagents like boron tribromide (BBr₃) are particularly effective for cleaving aryl ethers. The reaction would proceed by coordination of the Lewis acid to the ether oxygen, followed by nucleophilic attack of a bromide ion on the ethyl group, leading to the formation of 6-hydroxy-5-nitroquinoline-4-carbonitrile.

Table 1: Hypothetical Ether Cleavage of this compound

Reagent Product Potential Conditions
Boron tribromide (BBr₃) 6-Hydroxy-5-nitroquinoline-4-carbonitrile Inert solvent (e.g., DCM), low temperature
Hydrobromic acid (HBr) 6-Hydroxy-5-nitroquinoline-4-carbonitrile Acetic acid, reflux
Trimethylsilyl iodide (TMSI) 6-Hydroxy-5-nitroquinoline-4-carbonitrile Acetonitrile, room temperature

Alkyl Chain Derivatizations

While direct derivatization of the ethyl chain of the ethoxy group is not a common transformation, modifications could be envisioned under specific conditions. Radical halogenation, for instance, could potentially introduce a halogen atom onto the ethyl group, which could then serve as a handle for further nucleophilic substitution reactions. However, the presence of the electron-rich quinoline ring and the reactive nitro group would likely complicate such reactions, leading to a mixture of products.

Reactivity on the Quinoline Ring System

The quinoline ring itself is a key player in the reactivity of the molecule, susceptible to both electrophilic and nucleophilic attack, with the regioselectivity being heavily influenced by the existing substituents.

Electrophilic Substitution Reactions

The quinoline ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. This deactivation is further intensified by the presence of the nitro and cyano groups. The ethoxy group, being an activating group, would direct incoming electrophiles to the ortho and para positions relative to itself. However, the strong deactivating effect of the nitro group at the 5-position would likely make further electrophilic substitution on the benzene (B151609) ring of the quinoline system challenging.

Nucleophilic Substitution Reactions

The electron-deficient nature of the quinoline ring, exacerbated by the nitro and cyano groups, makes it a candidate for nucleophilic aromatic substitution (SNA_r). While the ethoxy group is not a typical leaving group, substitution at other positions could be possible if a suitable leaving group were present. For instance, if a halogen were introduced at a position activated by the nitro and cyano groups, it could be displaced by a variety of nucleophiles. Research on the related compound, 6-nitroquinoline, has shown that it can undergo nucleophilic substitution of a hydrogen atom at the 5-position.

Cycloaddition and Annulation Reactions Involving the Quinoline Core

The quinoline system can participate in cycloaddition and annulation reactions, leading to the formation of more complex polycyclic structures. The electron-deficient nature of the quinoline ring in this compound suggests it could act as a dienophile or a heterodienophile in Diels-Alder or hetero-Diels-Alder reactions. For instance, the C7-C8 double bond of the quinoline ring could potentially react with a suitable diene.

Annulation reactions, which involve the formation of a new ring fused to the existing quinoline core, are also a possibility. These reactions often proceed via initial nucleophilic or electrophilic attack followed by cyclization. The specific conditions and outcomes of such reactions with this compound would depend on the nature of the reacting partner and the catalyst used.

Synthesis and Exploration of Derivatives and Analogues of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile

Rational Design Principles for Structural Modification

The rational design of analogues of 6-Ethoxy-5-nitroquinoline-4-carbonitrile is guided by established structure-activity relationship (SAR) principles for the quinoline (B57606) class of compounds. Structural modifications are strategically planned to modulate the molecule's physicochemical properties, such as electron distribution, steric profile, and hydrogen bonding capacity.

Key regions for modification on the this compound scaffold include:

Position 4 (Carbonitrile group): The cyano group is a strong electron-withdrawing group and a hydrogen bond acceptor. It can be hydrolyzed to a carboxamide or a carboxylic acid, introducing hydrogen bond donor capabilities. Structure-activity relationship studies on similar quinoline-4-carboxylic acids have indicated that this position is critical, with a strict requirement for a carboxylic acid or its salts to achieve certain biological activities. nih.gov Replacing the nitrile with other bioisosteres can alter molecular interactions with biological targets.

Position 5 (Nitro group): The nitro group is a powerful electron-withdrawing group that significantly influences the electronic properties of the quinoline ring system. Its presence activates the scaffold, potentially facilitating nucleophilic substitution reactions. nih.gov Modification of this group, for instance, by reduction to an amino group, would drastically change the electronic and steric character, converting an electron-withdrawing group into an electron-donating one and introducing a site for further functionalization.

Position 6 (Ethoxy group): This alkoxy group acts as an electron-donating group through resonance. Altering the length of the alkyl chain (e.g., to methoxy or propoxy) or replacing it with other substituents can fine-tune the lipophilicity and steric bulk on the benzo portion of the quinoline ring, which has been identified as an important region for modulating activity. nih.gov

Synthetic Strategies for Analogues with Varied Substituents at Positions 4, 5, and 6

The synthesis of analogues of this compound involves multi-step sequences that allow for the introduction of diverse substituents at key positions.

Modification at Position 4: The carbonitrile group can be synthesized from a corresponding carboxylic acid, which is often accessible through classical quinoline syntheses like the Pfitzinger or Doebner reactions. ui.ac.id For instance, the Pfitzinger reaction condenses isatin with a carbonyl compound to yield a quinoline-4-carboxylic acid, which can then be converted to the primary amide and subsequently dehydrated to the nitrile. researchgate.net Alternatively, the nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxamide or carboxylic acid, providing analogues with different functional properties.

Modification at Position 5: The nitro group is typically introduced via electrophilic nitration of a pre-formed quinoline ring. However, this can be challenging due to the electron-deficient nature of the pyridine (B92270) ring. nih.gov A more common strategy involves starting with a nitrated precursor, such as a nitroaniline, and constructing the quinoline ring around it. For derivatization, the nitro group is a versatile handle. A key transformation is its reduction to an aniline (B41778) using reagents like iron in acetic acid (Fe/AcOH). mdpi.com This resulting amino group can then undergo a wide range of reactions, such as diazotization or acylation, to introduce a variety of other substituents.

Modification at Position 6: The ethoxy group can be introduced by using a 4-ethoxyaniline derivative as a starting material in a classical quinoline synthesis, such as the Gould-Jacobs reaction. nih.gov To create analogues with different alkoxy groups, various substituted anilines can be employed. Alternatively, if a hydroxyquinoline is available, O-alkylation can be performed using different alkyl halides. The synthesis of various 2-alkoxy- and 2-aroxy-3-substituted quinolines has been achieved from o-alkynylaryl isocyanides and the corresponding alcohols or phenols, demonstrating a method for introducing diverse alkoxy moieties onto the quinoline scaffold. nih.gov

A hypothetical synthetic approach to generate analogues is summarized in the table below.

PositionPrecursor Functional GroupReagents/ReactionResulting Functional Group
4 Carboxylic Acid1. SOCl₂, NH₄OH 2. P₂O₅Carbonitrile
4 CarbonitrileH₂SO₄, H₂OCarboxylic Acid
5 NitroFe, AcOHAmino
5 Amino1. NaNO₂, HCl 2. CuXHalogen (X=Cl, Br)
6 HydroxyNaH, CH₃CH₂IEthoxy

Development of Diverse Functionalized Quinoline-4-carbonitrile Frameworks

The development of libraries of diverse quinoline-4-carbonitrile frameworks is greatly facilitated by multicomponent reactions (MCRs). These reactions allow for the construction of complex molecular architectures in a single, atom-economical step from three or more starting materials. rsc.org This approach is highly valuable for generating structural diversity for chemical and biological screening.

Several classical and modern MCRs can be adapted for this purpose:

Doebner Reaction: This reaction typically involves an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid. acs.orgmdpi.com By using an appropriately substituted aniline (e.g., one bearing nitro and ethoxy groups) and an aldehyde, a precursor acid for the 4-carbonitrile can be formed. The versatility of this reaction allows for variation in all three components, leading to a wide range of substituted quinolines. A modified Doebner hydrogen-transfer reaction has been developed that works well even for anilines possessing electron-withdrawing groups. acs.org

Pfitzinger Reaction: This reaction synthesizes quinoline-4-carboxylic acids from isatin and a carbonyl compound. mdpi.com Using substituted isatins and various ketones or aldehydes as reaction partners enables the creation of a diverse set of quinoline frameworks. The resulting carboxylic acid can be converted to the target carbonitrile.

Povarov Reaction: This is another MCR that forms tetrahydroquinolines from an aniline, an aldehyde, and an activated alkene, which can then be oxidized to quinolines. mdpi.com While not directly yielding the 4-carbonitrile, this method is powerful for creating diverse substitution patterns on the quinoline core.

These MCR strategies enable the efficient, one-pot synthesis of a multitude of quinoline scaffolds, allowing for the systematic exploration of chemical space around the core this compound structure.

Multicomponent ReactionKey ReactantsPrimary Product
Doebner Aniline, Aldehyde, Pyruvic AcidQuinoline-4-carboxylic acid
Pfitzinger Isatin, Carbonyl CompoundQuinoline-4-carboxylic acid
Povarov Aniline, Aldehyde, AlkeneTetrahydroquinoline/Quinoline

Exploration of Related Nitroquinoline Derivatives (e.g., 8-nitroquinolin-2(1H)-ones)

The synthesis of related nitroquinoline derivatives, such as nitroquinolones, provides access to scaffolds with different electronic and structural properties. The presence of the nitro group activates the quinolone framework, enabling unique chemical transformations. nih.gov

For example, the synthesis of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ) highlights a strategy for producing highly functionalized nitroquinolones. The synthesis starts with the nitration of isatoic anhydride (B1165640), which is then transformed into the quinolone ring. nih.gov

Synthetic Steps for Nitroquinolones:

Nitration of Precursors: Isatoic anhydrides can be nitrated to introduce nitro groups onto the benzene (B151609) ring.

Ring Transformation: The nitrated isatoic anhydride undergoes a ring transformation reaction with reagents like dimethyl malonate or ethyl nitroacetate to form the quinolone core. nih.gov This step can simultaneously install a nitro group at the 3-position.

N-Alkylation: The nitrogen at position 1 can be alkylated, for instance, methylated, to yield the final N-methyl-nitroquinolone.

Once synthesized, these activated nitroquinolones can undergo further reactions. TNQ, for instance, participates in region-selective cine-substitutions, where a nucleophile attacks at the 4-position, leading to the displacement of the nitro group at the 3-position. This reactivity is attributed to steric strain distorting the pyridone ring, which then behaves more like an activated nitroalkene. nih.gov This allows for the introduction of various carbon and heteroatom nucleophiles at the C4 position, yielding 4-substituted 1-methyl-6,8-dinitro-2-quinolones.

Starting MaterialKey ReagentProduct
Isatoic AnhydrideHNO₃/H₂SO₄Nitrated Isatoic Anhydride
Nitrated Isatoic AnhydrideEthyl Nitroacetate3-Nitro-2-quinolone
1-methyl-3,6,8-trinitro-2-quinoloneNucleophile (e.g., R-MgBr)4-Substituted-1-methyl-6,8-dinitro-2-quinolone

Synthesis of Pyrimidine and Other Heterocyclic Analogues Bearing Ethoxy and Carbonitrile Moieties

The synthesis of heterocyclic analogues, such as pyrimidines, that bear the key ethoxy and carbonitrile functional groups allows for the exploration of different core scaffolds. Pyrimidine-5-carbonitrile derivatives are accessible through well-established multicomponent condensation reactions.

A common and efficient method involves a three-component reaction between an aldehyde, malononitrile, and urea or thiourea. nih.govresearchgate.net To generate the desired analogue of this compound, one could employ an aldehyde bearing an ethoxy group.

General Synthetic Scheme for Pyrimidine-5-carbonitriles:

Knoevenagel Condensation: An aromatic aldehyde (e.g., 3-ethoxybenzaldehyde) first reacts with malononitrile in a Knoevenagel condensation to produce an activated alkene intermediate.

Michael Addition: Urea or thiourea then adds to this intermediate via a Michael addition.

Cyclization and Tautomerization: The resulting adduct undergoes intramolecular cyclization, dehydration, and tautomerization/aromatization to yield the final substituted pyrimidine-5-carbonitrile product. nih.gov

This synthetic route is highly modular, as the choice of aldehyde, as well as the use of urea or thiourea, can be varied to produce a library of analogues. For example, using different alkoxy-substituted aldehydes would allow for fine-tuning of the properties of the resulting heterocyclic compounds.

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsProduct Type
Ethoxy-substituted AldehydeMalononitrileUreaBase (e.g., Sodium Ethoxide)4-Aryl-6-amino-2-oxo-1,2-dihydropyrimidine-5-carbonitrile
Ethoxy-substituted AldehydeMalononitrileThioureaBase (e.g., Sodium Ethoxide)4-Aryl-6-amino-2-thioxo-1,2-dihydropyrimidine-5-carbonitrile

Theoretical and Computational Chemistry Studies of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) for Ground State Properties (e.g., HOMO-LUMO orbitals)

No published studies utilizing Density Functional Theory (DFT) to calculate the ground state properties, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, of 6-Ethoxy-5-nitroquinoline-4-carbonitrile were found. Such calculations would be valuable in understanding the molecule's electronic behavior, reactivity, and kinetic stability.

Ab Initio and Semi-Empirical Methodologies

Similarly, a review of the literature did not yield any research employing ab initio or semi-empirical methods to analyze the electronic structure and geometry of this compound. These alternative quantum chemical methods could provide further insights into the molecule's properties.

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

There is no available research that has employed molecular dynamics (MD) simulations to investigate the conformational landscape and dynamic behavior of this compound. MD simulations would be instrumental in understanding how the ethoxy group and other substituents influence the molecule's flexibility and intermolecular interactions over time.

Prediction and Validation of Spectroscopic Properties

No computational studies predicting or validating the spectroscopic properties (e.g., UV-Vis, IR, NMR spectra) of this compound could be located. Such predictive studies, often performed in conjunction with experimental work, are crucial for structural elucidation and characterization.

Analysis of Charge Distribution and Molecular Electrostatic Potential

No studies were found that present an analysis of the charge distribution or the molecular electrostatic potential (MEP) of this compound. An MEP analysis would highlight the electron-rich and electron-deficient regions of the molecule, offering insights into its intermolecular interactions and reactive sites.

Emerging Research Directions and Potential Advanced Applications of 6 Ethoxy 5 Nitroquinoline 4 Carbonitrile and Its Analogues

Applications in Materials Science (e.g., photo-sensitive materials, organic electroluminescent devices)

The quinoline (B57606) scaffold is a well-established component in the design of functional organic materials due to its rigid, planar structure and inherent electronic properties. Quinoline derivatives are frequently investigated for their use in organic light-emitting diodes (OLEDs) and as photo-sensitive materials. nih.govjetir.org The photophysical properties of quinolines, such as their fluorescence and phosphorescence, can be finely tuned by the introduction of various substituents. scielo.brnih.govresearchgate.net

For 6-ethoxy-5-nitroquinoline-4-carbonitrile, the combination of electron-donating (ethoxy) and electron-withdrawing (nitro, cyano) groups on the quinoline ring could lead to interesting photophysical characteristics. This push-pull electronic structure can result in intramolecular charge transfer (ICT) states, which are often associated with strong fluorescence and solvatochromism (a change in color with the polarity of the solvent). researchgate.net Such properties are highly desirable for applications in OLEDs, where the compound could potentially serve as an emissive layer or a host material. researchgate.netnih.gov

The nitro group, being a strong electron acceptor, might quench fluorescence in some instances, but it can also be a key component in creating materials with non-linear optical (NLO) properties or in the design of photo-sensitive materials where the nitro group can undergo photochemical transformations. The potential for this compound in materials science is an area ripe for investigation.

Table 1: Examples of Functionalized Quinoline Derivatives and Their Applications in Materials Science

Compound/Derivative ClassKey Structural FeaturesApplication AreaNoteworthy Properties
8-Hydroxyquinoline Aluminum (Alq3)Quinoline core with a hydroxy group, forming a metal complex.OLEDs (Emissive Layer)Stable, good electron transport, green electroluminescence.
Styryl-substituted QuinolinesQuinoline with a styryl moiety.OLEDs, NLO MaterialsExtended conjugation, tunable emission, protochromic effects. scielo.br
Benzo[g]quinoline DerivativesFused aromatic ring system with quinoline.OLEDs (Emitters)Can exhibit electroplex emission, leading to varied colors. nih.gov
Amino-substituted QuinolinesQuinoline with amino groups.Fluorescent ProbesSolvatochromic fluorescence, sensitive to environmental polarity. researchgate.net

Catalytic Roles or Support in Organic Transformations

The quinoline framework is a privileged structure in ligand design for catalysis. nih.govresearchgate.net The nitrogen atom in the quinoline ring can coordinate to metal centers, and the substituents on the ring can modulate the steric and electronic properties of the resulting catalyst. mdpi.com Quinoline-based ligands have been successfully employed in a variety of catalytic reactions, including C-H activation and cross-coupling reactions. nih.govacs.org

This compound could potentially act as a ligand in organometallic catalysis. The nitrogen of the quinoline ring and potentially the oxygen of the ethoxy group or the nitrogen of the cyano group could serve as coordination sites for a metal. The electronic nature of the ligand, influenced by the nitro and cyano groups, would impact the reactivity of the metal center.

Furthermore, some organic molecules can themselves act as organocatalysts. While less common for simple quinolines, highly functionalized derivatives could potentially catalyze certain reactions. For instance, the basic nitrogen of the quinoline could act as a Brønsted or Lewis base catalyst in specific transformations. researchgate.net The potential of this compound and its analogues as catalysts or catalyst supports remains an unexplored but promising field of research. nih.govcell.com

Utility as Advanced Chemical Synthesis Reagents or Intermediates

The rich functionality of this compound makes it a potentially valuable intermediate in organic synthesis. rsc.orgorganic-chemistry.org The nitro and cyano groups are versatile functional handles that can be transformed into a variety of other groups.

The nitro group can be reduced to an amine, which can then undergo a wide range of reactions, such as diazotization, acylation, or alkylation, to build more complex molecules. nih.gov The resulting aminoquinoline could be a precursor to biologically active compounds or new materials. The cyano group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to an amine or an aldehyde. nih.govresearchgate.net It can also participate in cycloaddition reactions. nih.gov

The presence of multiple reactive sites on the quinoline ring allows for selective transformations, making this compound a potentially useful building block for the synthesis of complex heterocyclic systems. researchgate.netnih.gov Research into the reactivity of the various functional groups on this compound could open up new synthetic pathways to novel compounds. mdpi.comgoogle.com

Table 2: Potential Synthetic Transformations of this compound

Functional GroupReagent/ConditionPotential Product
Nitro (-NO2)SnCl2, HClAmino (-NH2)
Cyano (-CN)H2SO4, H2OCarboxylic Acid (-COOH)
Cyano (-CN)LiAlH4Aminomethyl (-CH2NH2)
Quinoline RingVarious electrophilesSubstituted Quinoline

Applications in the Dye Industry and as Optical Brighteners

Quinoline derivatives are known to be used in the synthesis of dyes, including cyanine and azo dyes. niscpr.res.inresearchgate.net The color of these dyes is determined by the extent of the conjugated π-system and the nature of the substituents on the quinoline ring. nih.gov The presence of both an electron-donating group (ethoxy) and electron-withdrawing groups (nitro, cyano) in this compound suggests that it could be a precursor to or a component of a dye molecule. mdpi.com

Azo dyes, for example, are synthesized through the coupling of a diazonium salt with an electron-rich aromatic compound. derpharmachemica.com The aminoquinoline derived from the reduction of this compound could be diazotized and coupled with various aromatic compounds to produce a range of azo dyes with potentially interesting colors and properties. nih.gov

Optical brighteners are compounds that absorb light in the UV region and re-emit it in the blue region of the visible spectrum, making materials appear whiter and brighter. Many fluorescent compounds with extended conjugation, like certain quinoline derivatives, can exhibit such properties. researchgate.net The photophysical properties of this compound would need to be investigated to determine its potential as a fluorescent dye or optical brightener. mdpi.comresearchgate.netresearchgate.net

Future Research Opportunities and Interdisciplinary Implications

The potential applications of this compound and its analogues are largely hypothetical at this stage and require significant experimental investigation. Future research should focus on several key areas:

Synthesis and Characterization: Development of efficient and scalable synthetic routes to this compound and its derivatives. Thorough characterization of their structural, electronic, and photophysical properties is essential. scielo.brnih.govbohrium.com

Materials Science: Investigation of the electroluminescent and photoluminescent properties of these compounds for potential use in OLEDs and other optoelectronic devices. nih.govrsc.org This would involve device fabrication and performance testing.

Catalysis: Exploration of their potential as ligands for transition metal catalysts or as organocatalysts in various organic transformations. mdpi.compolyu.edu.hk This would involve screening their catalytic activity in a range of reactions.

Synthetic Chemistry: Studying the reactivity of the functional groups to establish their utility as building blocks for more complex molecules. acs.org

Dye Chemistry: Synthesis of dyes derived from this scaffold and evaluation of their coloristic and fastness properties. researchgate.netnih.gov

The interdisciplinary nature of this research is significant. Success in these areas would have implications for materials science, synthetic organic chemistry, and industrial chemistry. The development of new functional materials, catalysts, and dyes based on the this compound scaffold could lead to advancements in display technologies, chemical manufacturing, and the textile industry. researchgate.netnoveltyjournals.com

Q & A

Basic: What are the primary synthetic routes for 6-Ethoxy-5-nitroquinoline-4-carbonitrile, and what reaction conditions are critical for optimizing yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the quinoline core. A plausible route starts with ethoxy substitution at the 4-position via nucleophilic aromatic substitution (SNAr) using ethoxide under anhydrous conditions. Subsequent nitration at the 5-position requires a nitrating agent (e.g., HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to avoid over-nitration. Critical parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity for SNAr.
  • Nitration regioselectivity : Electron-donating ethoxy groups direct nitration to the para position relative to the substituent.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) isolates the product. Yield optimization relies on stoichiometric ratios and reaction monitoring via TLC/HPLC .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural elucidation employs:

  • Single-crystal X-ray diffraction (SC-XRD) : Crystals grown via slow evaporation (e.g., in ethanol) are analyzed using SHELX software for refinement . ORTEP-3 generates thermal ellipsoid diagrams to visualize bond lengths/angles .
  • Spectroscopic techniques :
    • ¹H/¹³C NMR : Assigns substituent positions (e.g., nitro and ethoxy groups).
    • IR spectroscopy : Confirms nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer:

  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis. Avoid exposure to moisture or direct sunlight .
  • PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (N95 mask) is advised during powder handling .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose following hazardous waste regulations .

Advanced: How can reaction conditions be optimized to minimize byproducts during nitration of ethoxyquinoline precursors?

Methodological Answer:

  • Temperature control : Maintain ≤5°C to suppress polynitration.
  • Catalyst screening : Lewis acids (e.g., FeCl₃) enhance regioselectivity.
  • Solvent effects : Nitromethane improves nitro group orientation versus acetic acid.
  • In-situ monitoring : Use UV-Vis spectroscopy to track nitration progress. Post-reaction quenching with ice-water reduces side reactions. Comparative studies with analogues (e.g., 4-chloro derivatives) validate optimized conditions .

Advanced: What methodologies are used to study protein-ligand interactions involving this compound?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (KD, kon/koff).
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of binding.
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses, validated by mutagenesis studies.
  • Cellular assays : Fluorescence polarization assays in live cells assess target engagement .

Advanced: How do structural modifications (e.g., nitro positioning) affect the compound’s electronic properties and reactivity?

Methodological Answer:

  • Computational modeling : DFT calculations (Gaussian 09) analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity.
  • Cyclic voltammetry : Measures redox potentials influenced by nitro and ethoxy groups.
  • Hammett plots : Correlate substituent σ values with reaction rates (e.g., nucleophilic substitution) .

Advanced: How can contradictory data on nitroquinoline derivative stability be resolved in different solvent systems?

Methodological Answer:

  • Accelerated stability studies : Expose the compound to solvents (DMSO, ethanol) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC-UV.
  • LC-MS/MS identification : Characterize degradation products (e.g., quinoline-4-carbonitrile oxides).
  • pH-dependent studies : Assess stability in buffered solutions (pH 1–13) to identify hydrolytic pathways .

Advanced: What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Methodological Answer:

  • Disorder in ethoxy groups : Use SHELXL’s PART instructions to model alternative conformations.
  • Twinned crystals : Implement HKL-3000’s twin refinement module.
  • High thermal motion : Apply anisotropic displacement parameters and restraints (DELU, SIMU) during refinement .

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